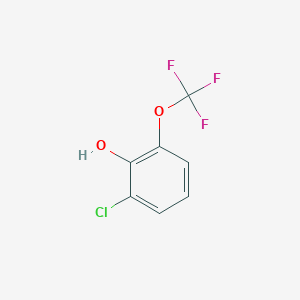

2-Chloro-6-(trifluoromethoxy)phenol

Description

Properties

IUPAC Name |

2-chloro-6-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJQVSGHNPDZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Chloro-6-(trifluoromethoxy)phenol

[1][2]

Executive Summary

This compound is a specialized, high-value aromatic building block characterized by a 2,6-disubstitution pattern on the phenol core.[1][2] This "ortho-ortho" substitution creates a sterically congested, electron-deficient hydroxyl group, significantly altering its hydrogen bond donor (HBD) capability compared to unsubstituted phenol.[1][2]

The compound features two critical pharmacophores: a chlorine atom (lipophilic, steric anchor) and a trifluoromethoxy group (-OCF₃) . The -OCF₃ moiety is increasingly prized in drug discovery as a "super-halogen" bioisostere, offering high lipophilicity and metabolic stability without the reactivity associated with other ether linkages. This scaffold is primarily utilized in the synthesis of agrochemicals and modulators for G-protein-coupled receptors (GPCRs) where metabolic blocking at the ortho-positions is required.[1][2]

Molecular Architecture & Electronic Properties

Structural Dynamics

The 2,6-disubstitution pattern imposes a unique electronic environment on the phenolic hydroxyl group. Both the chloro and trifluoromethoxy groups function as electron-withdrawing groups (EWG) via induction (

-

Intramolecular Hydrogen Bonding: A critical feature is the potential for an intramolecular hydrogen bond between the phenolic proton and the oxygen of the -OCF₃ group or the chlorine atom. This "shielding" effect reduces the compound's water solubility and increases its membrane permeability (LogP).

-

Steric Bulk: The -OCF₃ group has a van der Waals volume (

) roughly equivalent to an isopropyl group but with markedly different electronic properties.[1][2] This bulk, combined with the chlorine atom, creates a "molecular cleft" around the hydroxyl group, hindering metabolic conjugation (e.g., glucuronidation).

Electronic Vector Diagram

The following diagram illustrates the competing electronic effects stabilizing the phenoxide anion and influencing pKa.

Figure 1: Electronic vector map showing the inductive withdrawal from the ortho-substituents, which stabilizes the phenoxide anion and lowers pKa.

Key Physicochemical Parameters

The following data aggregates calculated and predicted values based on Structure-Activity Relationship (SAR) models, as direct experimental data for this specific isomer is proprietary in many databases.

| Parameter | Value (Approx/Calc) | Context & Significance |

| CAS Number | 1036713-42-4 | Unique Identifier |

| Molecular Weight | 212.55 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Design).[1][2] |

| Physical State | Liquid or Low-Melting Solid | The 2,6-disubstitution disrupts crystal packing lattice energy.[1][2] |

| Boiling Point | ~185 - 195 °C | Estimated at 760 mmHg.[1][2] |

| pKa (Acidic) | 7.2 ± 0.5 | Significantly more acidic than phenol (10.0) due to dual ortho-EWG. |

| LogP (Lipophilicity) | 3.4 ± 0.3 | High lipophilicity driven by the -OCF₃ group.[1][2] |

| H-Bond Donors | 1 | The phenolic OH (sterically hindered).[1][2] |

| H-Bond Acceptors | 4 | Oxygen (2), Fluorine (3), Chlorine (1) - though F/Cl are weak acceptors.[1][2] |

| Polar Surface Area | ~29 Ų | Low PSA suggests excellent blood-brain barrier (BBB) permeability.[1][2] |

Solubility & Lipophilicity Profile

For drug development, the Lipophilicity Efficiency (LipE) of this scaffold is a key metric. The -OCF₃ group adds significant lipophilicity (

-

Solubility: Sparingly soluble in water (< 0.5 mg/mL).[2] Highly soluble in organic solvents (DCM, DMSO, Methanol, Ethyl Acetate).

-

Formulation Implications: Due to its acidity (pKa ~7.2), this compound can be deprotonated at physiological pH (7.4), existing partially as a phenoxide anion. This increases aqueous solubility in basic buffers but may affect membrane permeability compared to the neutral form.

Synthetic Pathways[3][4][5]

Synthesis of 2,6-disubstituted phenols requires controlling regioselectivity to avoid the thermodynamically favored 2,4-substitution.[1]

Route A: Directed Ortho-Lithiation (Recommended)

This route ensures high regioselectivity by utilizing the directing power of the -OCF₃ or -Cl groups on a benzene core, followed by oxidation.[1][2]

-

Starting Material: 1-Chloro-3-(trifluoromethoxy)benzene.[1][2]

-

Lithiation: Treatment with LDA or

-BuLi at -78°C. The lithium preferentially inserts at the C2 position (between Cl and OCF₃) due to the "ortho-directing" effect of both groups (cooperative metallation).[1][2] -

Boronation: Quench with Trimethyl borate (

). -

Oxidation: Oxidation of the boronic acid intermediate with

/ NaOH to yield the phenol.

Route B: Electrophilic Chlorination (Industrial)

Direct chlorination of 2-(trifluoromethoxy)phenol.[1][2]

-

Reagent: Sulfuryl chloride (

) or NCS.[2] -

Challenge: The -OCF₃ group is an ortho/para director. Chlorination will produce a mixture of the 4-chloro (major, para) and 6-chloro (minor, ortho) isomers.[1] Separation requires fractional distillation.[2]

Figure 2: Directed synthesis via ortho-lithiation to ensure 2,6-regiochemistry.[1][2]

Safety & Handling (SDS Highlights)

As a halogenated phenol, this compound poses specific hazards.[3]

-

GHS Classification:

-

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

-

Ventilation: Handle only in a chemical fume hood. Halogenated phenols can be potent respiratory irritants.[2]

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or bases (exothermic deprotonation).

-

References

-

Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. [1]

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for substituent constants

and -

Sigma-Aldrich. (2024).[1][2] "Product Catalog: this compound CAS 1036713-42-4."

-

PubChem. (2024).[2] "Compound Summary: this compound."[1][2] National Library of Medicine.

- Schlosser, M. (1998). "The 2-Trifluoromethoxy Group: Synthesis and Reactivity." Angewandte Chemie International Edition.

Strategic Utilization of 2-Chloro-6-(trifluoromethoxy)phenol in Medicinal Chemistry: Structural Dynamics and Synthetic Pathways

Executive Summary

2-Chloro-6-(trifluoromethoxy)phenol (CAS: 1036713-42-4) represents a high-value scaffold in modern drug discovery, particularly within the sub-discipline of organofluorine medicinal chemistry.[1][2] As a 2,6-disubstituted phenol, it serves as a critical bioisostere for sterically demanding, lipophilic residues. This guide analyzes its physicochemical profile, synthetic accessibility via regioselective chlorination, and its utility in modulating potency and metabolic stability in lead optimization.

Part 1: Physicochemical Specifications

The following data aggregates experimental and predicted values essential for computational modeling and formulation strategies.

| Property | Value | Technical Context |

| IUPAC Name | This compound | -- |

| CAS Registry Number | 1036713-42-4 | Verified Identifier |

| Molecular Formula | C₇H₄ClF₃O₂ | -- |

| Molecular Weight | 212.55 g/mol | Monoisotopic Mass: 211.985 |

| Predicted pKa | ~6.8 – 7.2 | Significantly more acidic than phenol (pKa 10.[1][3][4]0) due to dual ortho-EWG induction. |

| LogP (Predicted) | ~3.2 | High lipophilicity driven by the -OCF₃ moiety (Hansch π: +1.04). |

| H-Bond Donors/Acceptors | 1 / 3 | Intramolecular H-bonding likely between OH and OCF₃/Cl. |

Part 2: Structural Analysis & Electronic Effects

The "Super-Halogen" Effect

The trifluoromethoxy group (-OCF₃) is often termed a "super-halogen" due to its unique electronic properties. In this compound, the interplay between the Chlorine atom and the -OCF₃ group creates a distinct electronic environment:

-

Orthogonal Electronic Modulation:

-

Chlorine (C-2): Acts as a σ-withdrawing but π-donating substituent.

-

Trifluoromethoxy (C-6): Exhibits strong inductive electron withdrawal (-I) and unique conformational flexibility. Unlike the rigid -CF₃ group, the oxygen linker in -OCF₃ allows the CF₃ group to rotate, often adopting a conformation orthogonal to the aromatic ring to minimize dipole repulsion.

-

-

Metabolic Blockade: The 2,6-substitution pattern effectively blocks the ortho-positions from Phase I metabolic oxidation (e.g., CYP450 hydroxylation). Furthermore, the C-F bonds in the -OCF₃ group are chemically inert, preventing oxidative dealkylation common with methoxy (-OCH₃) groups.

-

Lipophilicity & Permeability: The -OCF₃ group is one of the most lipophilic substituents available to medicinal chemists. Its incorporation typically increases membrane permeability (P_app) more effectively than a simple trifluoromethyl (-CF₃) or chloro substituent.

Part 3: Synthetic Architecture

Primary Route: Regioselective Chlorination

The most robust synthesis targets the chlorination of the commercially available precursor, 2-(trifluoromethoxy)phenol .

Challenge: The hydroxyl group (-OH) is a strong ortho/para director. In 2-(trifluoromethoxy)phenol, the 6-position (ortho) and 4-position (para) are activated. Standard electrophilic aromatic substitution (SEAr) typically favors the para position (4-chloro isomer) due to steric factors.

Solution: To achieve the 2,6-substitution pattern (where the new Cl enters at position 6), the synthesis utilizes controlled chlorination conditions, often requiring separation from the para-isomer or the use of specific ortho-directing catalysts (e.g., thiourea organocatalysts or specific metal-halide interactions).

Experimental Protocol (Standard NCS Route)

-

Substrate: 2-(Trifluoromethoxy)phenol (1.0 eq).

-

Reagent: N-Chlorosuccinimide (NCS) (1.05 eq).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Catalyst: p-Toluenesulfonic acid (TsOH) (10 mol%) or specific amine catalysts to enhance ortho-selectivity.

-

Conditions: Stir at 0°C to RT for 4–12 hours.

-

Purification: The reaction yields a mixture of the 6-chloro (target) and 4-chloro (byproduct) isomers. These must be separated via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient). The 2,6-disubstituted isomer typically elutes first due to intramolecular hydrogen bonding (lower polarity).

Synthetic Workflow Diagram

Figure 1: Synthetic workflow for the preparation of this compound via regioselective chlorination.

Part 4: Medicinal Chemistry Applications[3][5]

Bioisosteric Replacement Strategy

This scaffold is frequently employed as a bioisostere for:

-

2,6-Dichlorophenol: Retains steric bulk and acidity but increases lipophilicity.

-

2-tert-Butylphenol: Reduces steric bulk slightly while dramatically altering electronic properties (electron-withdrawing vs. electron-donating).

SAR Logic (Structure-Activity Relationship)

When incorporated into a drug candidate (e.g., as a warhead or binding motif), the this compound moiety functions through specific mechanisms:

-

Proton Shuttle: The acidic phenol (pKa ~7) can act as a proton donor in enzyme active sites (e.g., in carbonic anhydrase inhibitors or kinase pockets).

-

Conformational Lock: The steric bulk of the ortho-Cl and ortho-OCF₃ groups restricts rotation around the C(aryl)-O bond, potentially locking the molecule into a bioactive conformation.

Figure 2: Structure-Activity Relationship (SAR) impact of the scaffold on drug design parameters.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

-

¹H NMR (Proton):

-

Expect a characteristic pattern for a 1,2,3-trisubstituted benzene ring (typically a doublet-doublet-triplet pattern or multiplet in the 7.0–7.5 ppm region).

-

Phenolic -OH singlet (broad, exchangeable with D₂O) typically shifted downfield (5.0–7.0 ppm) due to acidity.

-

-

¹⁹F NMR (Fluorine):

-

Single signal for the -OCF₃ group.

-

Typical shift: -58.0 ppm (approximate, relative to CFCl₃). This distinguishes it from -CF₃ (Ar-CF₃), which typically appears around -63 ppm.

-

-

Mass Spectrometry (MS):

-

Molecular Ion: [M-H]⁻ at m/z ~211 (Negative Mode ESI is preferred for phenols).

-

Isotope Pattern: Distinctive Chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of 3:1).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736603, 2-Chloro-4-(trifluoromethoxy)phenol (Isomer Reference). Retrieved from [Link]

-

Amadis Chemical. Product Datasheet: this compound (CAS 1036713-42-4).[1] Retrieved from [Link]

- Leroux, F. R., et al. (2005).The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (General reference on -OCF3 properties).

-

Gustafson, J. L., et al. (2016). Regioselective Chlorination of Phenols.[5] Organic Letters.[5] (Methodology for ortho-chlorination). Retrieved from [Link]

Sources

safety data sheet (SDS) for 2-Chloro-6-(trifluoromethoxy)phenol

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared as a technical guide based on available data for this compound and structurally related analogues. A complete, verified Safety Data Sheet (SDS) for this specific compound (CAS No. 1036713-42-4) was not available at the time of writing. The information herein is intended to provide a robust safety framework but should not supersede the official SDS provided by the manufacturer. Always consult the manufacturer-specific SDS for definitive safety, handling, and disposal information.

Introduction and Scientific Context

This compound (CAS No. 1036713-42-4) is a halogenated and ether-substituted phenol derivative.[1] Its molecular structure, featuring a trifluoromethoxy (-OCF3) group, suggests potential applications in medicinal chemistry and materials science, where such moieties can enhance metabolic stability, bioactivity, and other physicochemical properties.[2] However, the combination of a phenol backbone, a chlorine atom, and a trifluoromethoxy group also necessitates a comprehensive understanding of its potential hazards. Phenols as a class are known for their systemic toxicity and ability to be absorbed through the skin, often with a local anesthetic effect that can mask the initial extent of an injury.[3] The addition of halogen substituents can further modify this toxicological profile, often increasing persistence and potential for harm.[4]

This guide provides an in-depth analysis of the inferred hazards and outlines field-proven protocols for the safe handling, storage, and emergency management of this compound, synthesized from data on close structural analogues.

Hazard Identification and Inferred Classification

Based on the hazard profiles of structurally similar compounds, such as 2-(Trifluoromethoxy)phenol and other chlorinated phenols, this compound should be handled as a hazardous substance. The primary health hazards are anticipated to be irritation and potential corrosion to the skin, eyes, and respiratory tract.[5][6]

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source (Analogue) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | [7] |

Note: The acute toxicity classification is an assumption based on related fluorinated and chlorinated phenols and represents a cautious approach for safe handling.

Caption: Decision workflow for first-aid response to exposure.

Laboratory Handling and Engineering Controls

A proactive approach to safety through proper handling and engineering is paramount.

5.1. Engineering Controls

-

Ventilation: All work involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure. [8]* Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly. [9] 5.2. Safe Handling Protocols

-

Avoid Contact: Implement procedures to avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing. [10]* Hygiene: Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking. [5]Contaminated clothing should be removed immediately and laundered before reuse. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [1][5]The storage area should be designated for corrosive and toxic materials. Keep away from incompatible materials such as strong oxidizing agents. [11]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Standards |

| Eye/Face | Chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. [9] |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer's data for breakthrough time and compatibility. | Double-gloving may be appropriate for some procedures. Dispose of contaminated gloves properly. [10] |

| Body | Chemical-resistant lab coat. Additional protection such as an apron or full-body suit may be required for large quantities or significant splash risk. | To prevent skin exposure. [9] |

| Respiratory | Not typically required if work is performed within a certified fume hood. If aerosols/dust may be generated outside a hood, a NIOSH-approved respirator with appropriate cartridges is necessary. | To prevent inhalation. [12] |

Accidental Release and Disposal

Protocol 7.1: Spill Response

-

Evacuate: Evacuate all non-essential personnel from the immediate spill area. [13]2. Ventilate: Ensure the area is well-ventilated (fume hood extraction). [13]3. PPE: Don appropriate PPE, including respiratory protection if the spill is large or ventilation is inadequate.

-

Containment: For liquid spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth. [10]For solid spills, carefully sweep up to avoid creating dust.

-

Collection: Place the absorbed material or swept solid into a suitable, labeled, and sealed container for hazardous waste disposal. [13]6. Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., as recommended by institutional safety officers), followed by soap and water.

-

Reporting: Report the incident to the appropriate environmental health and safety department.

Caption: Step-by-step workflow for responding to an accidental spill.

7.2. Waste Disposal

-

This material and its container must be disposed of as hazardous waste. [5]* Disposal should be carried out by a licensed and approved waste disposal contractor in accordance with all federal, state, and local regulations. [10]* Do not allow the product to enter drains or waterways.

References

-

LookChem. (n.d.). This compound;1036713-42-4. Retrieved from [Link]

-

Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Chloro-6-[3-(trifluoromethoxy)phenyl]phenol. Retrieved from [Link]

-

Xidian Experimental Supplies. (n.d.). 2-Chloro-6-(trifluoromethyl)phenol. Retrieved from [Link]

-

US EPA. (2023, November 1). Phenol, 2-chloro-6-fluoro- - Substance Details - SRS. Retrieved from [Link]

-

Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenol. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. Retrieved from [Link]

-

University of York, Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance. Retrieved from [Link]

-

National Toxicology Program. (2018, March 15). RoC Profile: 2,4,6-Trichlorophenol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-(Trifluoromethoxy)phenol. Retrieved from [Link]

-

Integrated Risk Information System (IRIS). (n.d.). TOXICOLOGICAL REVIEW OF Phenol. Retrieved from [Link]

-

GOV.UK. (2024, October 1). Phenol: toxicological overview. Retrieved from [Link]

Sources

- 1. This compound;1036713-42-4, CasNo.1036713-42-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aaronchem.com [aaronchem.com]

Metabolic Stability of Trifluoromethoxy-Substituted Phenols: A Technical Guide

Executive Summary: The Fluorine Advantage

In modern drug discovery, the trifluoromethoxy group (

This guide details the physicochemical mechanisms by which trifluoromethoxy-substituted phenols resist oxidative degradation, analyzes their specific metabolic liabilities (Phase II conjugation), and provides validated protocols for assessing their intrinsic clearance (

Physicochemical Basis of Stability

To understand the metabolic fate of trifluoromethoxy phenols, one must first quantify the electronic and steric environment the

Comparative Physicochemical Metrics

The following table contrasts the

| Parameter | Methoxy ( | Chloro ( | Trifluoromethoxy ( | Impact on Phenol Stability |

| Hammett | -0.27 (Donor) | +0.23 (Withdrawing) | +0.35 (Strong Withdrawing) | Reduces electron density on the ring, protecting against electrophilic attack (e.g., CYP oxidation). |

| Hansch | -0.02 | +0.71 | +1.04 | Significantly increases enzyme affinity ( |

| Bond Angle (Ar-X) | Planar ( | N/A | Orthogonal ( | The |

| Phenol pKa (para-subst.) | ~10.2 | ~9.4 | ~9.3 | Increases acidity, stabilizing the phenolate anion but potentially altering Phase II conjugation kinetics. |

The Conformational "Twist"

Unlike methoxy groups, which prefer a planar conformation conjugated with the aromatic ring, the

Metabolic Pathways: Blockade and Shunting[3]

The introduction of an

Phase I: Oxidative Blockade

The primary advantage of

-

Mechanism of Failure for

: Cytochrome P450 (CYP) enzymes typically abstract a hydrogen atom from the -

Stability of

: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). Furthermore, fluorine is highly electronegative, rendering the carbon electron-deficient and resistant to the initial radical abstraction step required by the CYP catalytic cycle (Compound I).

Phase II: Conjugation Vulnerabilities

While

-

Glucuronidation (UGT): The electron-withdrawing nature of

lowers the pKa of the phenol (making it more acidic). At physiological pH (7.4), a larger fraction of the phenol exists as the phenolate anion. While phenolates are generally good nucleophiles for UGTs, the steric bulk of an ortho- -

Sulfation (SULT): Similar to glucuronidation, sulfation can be sterically hindered but is often the high-affinity, low-capacity pathway for these lipophilic phenols.

Visualizing the Metabolic Fate

The following diagram illustrates the metabolic decision tree for a generic trifluoromethoxy-substituted phenol.

Figure 1: Metabolic fate of trifluoromethoxy phenols. Note the explicit blockade of O-dealkylation, shunting metabolism toward direct Phase II conjugation.

Experimental Protocols for Assessment

To rigorously validate the stability of these compounds, a standard "disappearance" assay is insufficient due to the potential for unique defluorinated metabolites.

Protocol: Intrinsic Clearance ( ) with Fluorine Tracking

This protocol is designed to differentiate between simple conjugation and degradative defluorination.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH regenerating system.

-

UDPGA (cofactor for UGTs) – Critical addition for phenols.

-

Alamethicin (pore-forming peptide to access luminal UGTs).

-

Test Compound (1 µM final concentration).

Workflow:

-

Preparation: Pre-incubate HLM (0.5 mg/mL final) with Alamethicin (50 µg/mg protein) on ice for 15 min to activate UGTs.

-

Reaction Initiation:

-

Arm A (Phase I only): Add NADPH + Buffer (No UDPGA).

-

Arm B (Phase I + II): Add NADPH + UDPGA (2 mM).

-

-

Incubation: Incubate at 37°C. Sample at t = 0, 5, 15, 30, 60 min.

-

Quenching: Add ice-cold Acetonitrile containing Internal Standard.

-

Analysis: LC-MS/MS (Triple Quad).

Data Interpretation:

-

High Stability in Arm A / High Clearance in Arm B: Indicates the

group is stable, and the phenol is cleared exclusively via conjugation. This is the ideal profile. -

Clearance in Arm A: Indicates oxidative metabolism.[3] Check for ring hydroxylation (+16 Da). If -20 Da (loss of HF) or -68 Da (loss of CF3) is observed, the scaffold is unstable (rare).

Protocol: Reactive Metabolite Trapping (GSH)

Although rare, electron-rich phenols can form Quinone Methides.

-

Incubate HLM + NADPH + Test Compound + Glutathione (GSH, 5 mM) .

-

Scan for GSH adducts (+305 Da) using Neutral Loss scanning (loss of 129 Da).

-

Note: The electron-withdrawing

usually reduces the risk of quinone formation compared to electron-donating groups like

Case Studies & Applications

Riluzole: The Archetype

Riluzole (treatment for ALS) features a trifluoromethoxy group on a benzothiazole ring.

-

Observation: The

group renders the molecule highly lipophilic (LogP ~3.5), ensuring CNS penetration. -

Metabolism: Riluzole undergoes N-hydroxylation (on the amine) and subsequent glucuronidation. The

group remains intact throughout excretion, validating its metabolic inertness in vivo.

Comparative Stability: The "Methoxy Swap"

In a lead optimization campaign for a TRPV1 antagonist, replacing a para-methoxy group with para-trifluoromethoxy resulted in:

- (Human): Reduced from 45 mL/min/kg to <10 mL/min/kg.

-

Mechanism: Elimination of the high-turnover O-demethylation pathway.

-

Potency: Maintained due to similar steric occupancy, despite the electronic inversion.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2008. Link

-

The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry - A European Journal, 2002. Link

-

Spontaneous aqueous defluorination of trifluoromethylphenols. Environmental Science: Processes & Impacts, 2024. Link

-

On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry, 2019. Link

Sources

Methodological & Application

Application Notes & Protocols: 2-Chloro-6-(trifluoromethoxy)phenol as a Versatile Building Block for Medicinal Chemistry

Introduction: The Strategic Value of Fluorination in Drug Design

In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the physicochemical and biological properties of drug candidates.[1] Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing nature.[2] The -OCF3 group can profoundly influence a molecule's conformation, membrane permeability, and binding affinity to biological targets.[3] When strategically positioned on a scaffold, it serves as a powerful tool for enhancing pharmacokinetic profiles and overall drug efficacy.[4]

This guide focuses on 2-Chloro-6-(trifluoromethoxy)phenol , a trifunctional synthetic building block offering medicinal chemists a versatile platform for generating novel molecular architectures. The strategic arrangement of the phenolic hydroxyl, the chloro substituent, and the trifluoromethoxy group allows for a wide range of selective chemical transformations. This document provides an in-depth analysis of its properties, detailed protocols for key synthetic reactions, and insights into its application for constructing complex molecules of therapeutic interest.

Physicochemical Profile and Strategic Considerations

The reactivity of this compound is governed by the interplay of its three functional components. The potent electron-withdrawing effects of the ortho-chlorine and ortho-trifluoromethoxy groups significantly increase the acidity of the phenolic proton and influence the electron density of the aromatic ring.

| Property | Value | Comments |

| Molecular Formula | C₇H₄ClF₃O | Source:[5] |

| Molecular Weight | 196.55 g/mol | Source:[5] |

| Estimated logP | ~3.1 - 3.5 | The trifluoromethoxy group is highly lipophilic (Hansch π = +1.04), significantly increasing this value.[2] |

| Estimated pKa | ~7.0 - 7.5 | The phenolic proton is significantly more acidic than phenol (pKa ~10) due to the inductive electron-withdrawing effects of the ortho -Cl and -OCF₃ substituents.[6] |

| Appearance | Colorless to light yellow solid/oil | Based on common substituted phenols. |

Strategic Reactive Sites:

-

Phenolic Hydroxyl (-OH): The most acidic site, readily undergoing deprotonation to form a phenoxide. This enables O-alkylation, O-acylation, and conversion into more reactive functional groups like triflates for cross-coupling.

-

Aryl Chloride (-Cl): A handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its reactivity is lower than corresponding bromides or iodides, requiring robust catalytic systems for efficient transformation.[7][8]

-

Aromatic Ring: While susceptible to further substitution, the ring is electronically deactivated, making reactions like electrophilic aromatic substitution challenging and less common compared to transformations at the -OH and -Cl sites.

Core Synthetic Transformations: Protocols & Mechanistic Insights

This section provides detailed, field-tested protocols for the most critical transformations of this compound. The rationale behind key experimental choices is explained to ensure reproducibility and adaptability.

A. Reactions at the Phenolic Hydroxyl Group

The acidity of the phenolic proton makes it the primary site for reactions under basic conditions. A crucial transformation is its conversion to an aryl triflate, which activates this position for palladium-catalyzed cross-coupling, enabling powerful sequential functionalization strategies.[9]

Protocol 1: Conversion to 2-Chloro-6-(trifluoromethoxy)phenyl trifluoromethanesulfonate

This protocol converts the phenol into an excellent leaving group (triflate) for subsequent Suzuki-Miyaura or other cross-coupling reactions.

Materials:

-

This compound

-

Trifluoromethanesulfonic (Triflic) Anhydride (Tf₂O)

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.2 M).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add pyridine (1.5 equiv) to the stirred solution.

-

Add triflic anhydride (1.2 equiv) dropwise via syringe over 10-15 minutes. A slight exotherm may be observed.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude triflate.

-

Purify the product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure aryl triflate.

Causality Insight: The use of a non-nucleophilic base like pyridine is crucial to neutralize the triflic acid generated during the reaction without competing with the phenoxide in reacting with the triflic anhydride.[10]

B. Palladium-Catalyzed Cross-Coupling at the C-Cl Bond

The C-Cl bond is the least reactive of the aryl halides in oxidative addition to palladium(0), the first step in most cross-coupling cycles.[11] Therefore, successful couplings require specialized catalysts, typically employing electron-rich, bulky phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which promote the difficult oxidative addition step.[7][8]

Protocol 2: Suzuki-Miyaura C-C Bond Formation

This protocol describes a general procedure for coupling the aryl chloride with a generic boronic acid.

Materials:

-

This compound (or its O-protected derivative)

-

Arylboronic Acid (1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

-

SPhos (2-6 mol%) or other suitable biarylphosphine ligand

-

Potassium Phosphate tribasic (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

-

Anhydrous solvents and reagents

Procedure:

-

To an oven-dried Schlenk tube or reaction vial, add the aryl chloride (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.5 equiv).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the anhydrous solvent (e.g., 1,4-Dioxane, approx. 0.1 M) via syringe.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Expert Insight: The choice of base is critical; K₃PO₄ is often effective for challenging couplings as it aids in the activation of the boronic acid for the transmetalation step.[8] A small amount of water can sometimes accelerate the reaction.[9]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig C-N Bond Formation

This protocol provides a method for the amination of the aryl chloride, a key reaction for introducing nitrogen-containing functionalities.

Materials:

-

This compound (or its O-protected derivative)

-

Amine (primary or secondary, 1.2 equiv)

-

Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

-

BrettPhos (2-4 mol%) or other suitable ligand

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 equiv), Pd₂(dba)₃ (1 mol%), BrettPhos (2 mol%), and NaOtBu (1.4 equiv) to an oven-dried reaction vessel.

-

Add anhydrous toluene (approx. 0.1-0.2 M).

-

Add the amine (1.2 equiv) via syringe.

-

Seal the vessel tightly and heat to 90-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Trustworthiness Note: NaOtBu is a strong, hindered base, ideal for this reaction as it is basic enough to deprotonate the amine nucleophile without promoting significant side reactions.[12][13] It is also highly hygroscopic and should be handled in an inert atmosphere.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Case Study: Selective and Sequential Cross-Coupling

The true synthetic power of this building block is realized through sequential functionalization, leveraging the differential reactivity of its functional groups. By converting the phenol to a triflate, one creates two distinct cross-coupling handles: the C-Cl bond and the C-OTf bond. Under specific "ligand-free" or phosphine-ligated conditions, palladium catalysts can exhibit selectivity for one site over the other, allowing for the stepwise introduction of different molecular fragments.[9][11]

Caption: Workflow for sequential, site-selective functionalization.

This strategy enables the rapid construction of complex, highly decorated aromatic cores from a single starting material, which is a significant advantage in library synthesis for drug discovery programs.

Medicinal Chemistry Relevance of Synthesized Scaffolds

The derivatives accessible from this compound are highly relevant in medicinal chemistry.

-

Biaryl Scaffolds (from Suzuki Coupling): These are privileged structures found in numerous approved drugs. The ortho-substitution pattern provided by the building block can enforce a twisted conformation (atropisomerism), which can be crucial for selective binding to protein targets.

-

Diaryl Ether Scaffolds (from O-Arylation): These structures offer a more flexible linkage between aromatic rings compared to biaryls and are common in kinase inhibitors and other therapeutic agents.

-

N-Aryl Amine Scaffolds (from Buchwald-Hartwig): This motif is ubiquitous in pharmaceuticals.[13] The presence of the -OCF3 group can enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve cell membrane permeability and oral bioavailability.[3][14]

By using this compound, medicinal chemists can systematically explore structure-activity relationships (SAR) while embedding a functional group known to confer favorable drug-like properties.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for diverse and selective synthetic manipulations, including O-alkylation, and robust palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and strategic insights provided herein demonstrate its utility in the efficient construction of complex molecular scaffolds, enabling researchers to rapidly access novel chemical matter with enhanced pharmacokinetic potential.

References

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Taylor & Francis. Trifluoromethyl group – Knowledge and References.

- Benchchem. 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

- RESEARCH ARTICLE Triflate-Selective Suzuki Cross-Coupling of Chloro.

- Echemi. 2-Chloro-6-(trifluoromethyl)phenol.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.

- ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.

- Organic Chemistry Portal. Suzuki Coupling.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. hammer.purdue.edu [hammer.purdue.edu]

- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research.rug.nl [research.rug.nl]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Application Note & Protocols: O-Alkylation Strategies for 2-Chloro-6-(trifluoromethoxy)phenol

Introduction: The Challenge and Opportunity of Aryl Ether Synthesis

Aryl ethers are fundamental structural motifs in a vast array of functional molecules, from blockbuster pharmaceuticals to advanced agrochemicals and materials. The O-alkylation of phenols, a classic transformation, remains a vital tool for introducing molecular diversity and fine-tuning physicochemical properties. However, the reactivity of the phenolic substrate dictates the ease and efficiency of this transformation.

This guide focuses on the O-alkylation of 2-Chloro-6-(trifluoromethoxy)phenol, a substrate of increasing interest due to the unique properties imparted by the trifluoromethoxy (-OCF₃) group, such as high lipophilicity and metabolic stability. The presence of two potent electron-withdrawing groups (EWG) on the aromatic ring—the chloro and trifluoromethoxy substituents—presents a distinct set of challenges and opportunities for its derivatization. This document provides a detailed examination of the substrate's reactivity and offers two robust protocols for its successful O-alkylation.

Reactivity Profile of this compound

Understanding the electronic nature of the substrate is paramount to designing a successful synthesis. The chloro and trifluoromethoxy groups exert strong inductive and mesomeric electron-withdrawing effects. This has two primary consequences for O-alkylation reactions:

-

Enhanced Acidity: The EWGs stabilize the corresponding phenoxide anion, making the phenolic proton significantly more acidic than that of phenol itself (pKa ≈ 9.95 in water).[1] This facilitates deprotonation, allowing for the use of milder bases compared to electron-rich phenols. While a specific pKa for this molecule is not readily published, phenols with multiple EWGs, such as 3,5-bis(trifluoromethyl)phenol, exhibit pKa values around 8.0.[2]

-

Reduced Nucleophilicity: While the phenoxide is easier to form, the negative charge is delocalized and heavily stabilized by the adjacent EWGs. This stabilization inherently reduces the anion's potency as a nucleophile, potentially slowing down the subsequent alkylation step and making it more susceptible to competing side reactions.

These opposing effects—ease of deprotonation versus decreased nucleophilicity—necessitate carefully optimized reaction conditions to achieve high yields.

| Property | Value | Source |

| CAS Number | 106877-36-5 | [Echemi.com][3] |

| Molecular Formula | C₇H₄ClF₃O | [Echemi.com][3] |

| Molecular Weight | 196.55 g/mol | [Echemi.com][3] |

| Predicted pKa | Lower than phenol (≈ 8-9) | [General Chemistry Principles][1][2] |

| Reactivity Impact | High acidity, low phenoxide nucleophilicity | [Organic Chemistry Principles] |

Table 1: Physicochemical Properties and Reactivity Considerations for this compound.

Core Mechanism: The Williamson Ether Synthesis

The O-alkylation of phenols is most commonly achieved via the Williamson ether synthesis. This robust reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The process involves two fundamental steps:

-

Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group to generate a nucleophilic phenoxide anion.

-

Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of an alkylating agent (typically a primary alkyl halide), displacing the leaving group in a single, concerted step to form the aryl ether.[5][6]

Diagram 1: General mechanism of the Williamson Ether Synthesis.

Causality Behind Experimental Choices:

-

Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance. Therefore, the reactivity of the alkylating agent follows the order: methyl > primary > secondary.[6] Tertiary alkyl halides are unsuitable as they will predominantly undergo an E2 elimination side reaction.[6]

-

Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal.[4][5] They effectively solvate the counter-cation of the base without forming hydrogen bonds with the phenoxide, thus preserving its nucleophilic strength.

Protocol 1: Classical O-Alkylation in a Polar Aprotic Solvent

This protocol employs standard Williamson ether synthesis conditions, leveraging a moderately strong base in a polar aprotic solvent. It is a reliable starting point for simple primary alkylating agents.

Experimental Principle

The phenol is deprotonated using potassium carbonate, a moderately strong base that is sufficient for this acidic substrate. The reaction is performed in acetonitrile, a polar aprotic solvent that promotes the SN2 reaction.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |

| This compound | 196.55 | - | 1.00 g | 5.09 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | - | 1.05 g | 7.63 (1.5 eq) |

| Alkyl Halide (e.g., Iodomethane) | 141.94 | - | 0.38 mL | 6.11 (1.2 eq) |

| Acetonitrile (ACN), anhydrous | - | - | 25 mL | - |

Table 2: Reagents for the Classical O-Alkylation Protocol.

Step-by-Step Protocol

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.09 mmol) and anhydrous potassium carbonate (1.05 g, 7.63 mmol).

-

Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask.

-

Alkylation: Begin vigorous stirring. Add the alkylating agent (e.g., iodomethane, 0.38 mL, 6.11 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and potassium halide salts and wash the solid cake with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate). Wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Purification: Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Expected Results & Self-Validation

-

Yield: For reactive primary halides, yields of 60-80% are expected.

-

Troubleshooting: If the reaction stalls (incomplete conversion of starting material), it may be due to the reduced nucleophilicity of the phenoxide.

-

Solution 1: Increase the reaction temperature or extend the reaction time.

-

Solution 2: Switch to a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).

-

Solution 3: Employ a stronger base like cesium carbonate, which can enhance phenoxide reactivity. For more challenging alkylations, proceed to Protocol 2.

-

Protocol 2: Enhanced O-Alkylation via Phase-Transfer Catalysis (PTC)

For less reactive alkylating agents or to improve yields and reaction times, Phase-Transfer Catalysis (PTC) is a superior method.[7] It is the preferred method for industrial syntheses.[4]

Experimental Principle

PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase, where the alkylating agent resides. A quaternary ammonium salt, like tetrabutylammonium bromide (TBAB), acts as the catalyst. The lipophilic cation (Bu₄N⁺) pairs with the phenoxide anion, forming a lipophilic ion pair that is soluble in the organic solvent, thereby dramatically increasing the effective concentration of the nucleophile in the reaction phase and accelerating the rate of alkylation.

Diagram 2: Workflow for Phase-Transfer Catalyzed O-Alkylation.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |

| This compound | 196.55 | - | 1.00 g | 5.09 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | - | 1.05 g | 7.63 (1.5 eq) |

| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | - | 0.73 mL | 6.11 (1.2 eq) |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | - | 0.16 g | 0.51 (0.1 eq) |

| Toluene, anhydrous | - | - | 25 mL | - |

Table 3: Reagents for the Phase-Transfer Catalysis Protocol.

Step-by-Step Protocol

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.09 mmol), anhydrous potassium carbonate (1.05 g, 7.63 mmol), and tetrabutylammonium bromide (0.16 g, 0.51 mmol).

-

Solvent Addition: Add 25 mL of anhydrous toluene to the flask.

-

Alkylation: Begin vigorous stirring to ensure efficient mixing between the phases. Add the alkylating agent (e.g., benzyl bromide, 0.73 mL, 6.11 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain for 2-6 hours. The reaction is typically faster under PTC conditions. Monitor progress by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature. Add 20 mL of water and stir for 10 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with toluene (2 x 15 mL).

-

Washing & Drying: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Final Purification: Purify the crude product by column chromatography on silica gel to afford the pure O-alkylated product.

Optimization & Self-Validation

The PTC system offers several parameters for optimization, making it a highly tunable and self-validating system.

| Parameter | Options | Rationale & Impact on Reaction |

| Catalyst | TBAB, TBAI, Aliquat 336 | TBAI (iodide) can sometimes accelerate reactions with alkyl chlorides/bromides via in-situ Finkelstein reaction. Aliquat 336 is more lipophilic and can be more effective in certain systems. |

| Solvent | Toluene, Xylene, Acetonitrile | Toluene is a good non-polar choice. Acetonitrile can also be used for a solid-liquid PTC system. |

| Base | K₂CO₃, Cs₂CO₃, NaOH (aq.) | K₂CO₃ is standard. Cs₂CO₃ is more basic and can increase rates. Aqueous NaOH can be used in a liquid-liquid PTC setup. |

| Temperature | 50 - 110 °C | Higher temperatures increase reaction rates but may also promote side reactions. Optimize for the specific alkylating agent. |

Table 4: Key Parameters for Optimizing the PTC O-Alkylation.

Safety and Handling

-

This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Alkylating Agents: Many alkylating agents (e.g., iodomethane, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. All manipulations should be performed in a fume hood.

-

Bases: Potassium carbonate is an irritant. Stronger bases like NaOH are corrosive. Avoid creating dust.

-

Solvents: Acetonitrile is toxic and flammable. Toluene is flammable and has reproductive toxicity. Use in a well-ventilated area away from ignition sources.

Conclusion

The O-alkylation of the electron-deficient this compound requires a thoughtful approach that accounts for its heightened acidity and diminished phenoxide nucleophilicity. While classical Williamson ether synthesis conditions can be effective for reactive primary alkyl halides, the use of Phase-Transfer Catalysis offers a more robust, efficient, and versatile strategy . The PTC protocol generally provides higher yields, faster reaction times, and broader substrate scope, making it the recommended method for synthesizing derivatives of this valuable building block.

References

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Paquin, J. F., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(7), 4499-4506. Retrieved from [Link]

-

University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters, 7, 742-753. Retrieved from [Link]

-

Dehmlow, E. V., & Dehmlow, S. S. (2016). Phase-Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. ResearchGate. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7592. Retrieved from [Link]

-

Tang, X., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3754-3757. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 2-Chloro-6-methylphenol, 98% 5 g. Retrieved from [Link]

-

PubMed. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3754-3757. Retrieved from [Link]

-

ResearchGate. (2012). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Synthesis, 44, 3225–3230. Retrieved from [Link]

-

Ma, Q., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2246-2252. Retrieved from [Link]

-

MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1428. Retrieved from [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. The Journal of the American Chemical Society, 124(22), 6421-6427. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. Chemical Science, 13(38), 11219-11226. Retrieved from [Link]

-

Kass, S. R., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(7), e3940. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Coupling of 2-Chloro-6-(trifluoromethoxy)phenol

Introduction: The Strategic Value of a Fluorinated Phenolic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character, which can profoundly influence the physicochemical and biological properties of a molecule. 2-Chloro-6-(trifluoromethoxy)phenol emerges as a highly valuable and versatile building block, presenting multiple reaction handles for diversification. The presence of a chloro substituent provides a classic site for palladium-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can be leveraged for further functionalization or can influence the reactivity of the aromatic ring.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed coupling of this compound. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights into experimental design and execution. The protocols described herein are designed to be self-validating, with explanations for the causal relationships between reagent choice and reaction outcome, ensuring a high degree of reproducibility for researchers, scientists, and drug development professionals.

PART 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures.[1][2][3] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[4][5]

Reaction Principle and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The palladium(0) active catalyst first undergoes oxidative addition with the aryl chloride. The subsequent transmetalation step, where the organic group from the boron reagent is transferred to the palladium center, is often the rate-determining step and is facilitated by the presence of a base. The cycle is completed by reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[4][6]

Caption: Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of 2-(Aryl)-6-(trifluoromethoxy)phenol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL). Stir for 10 minutes at room temperature to form the active catalyst complex.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the substrates and base. Follow with the addition of toluene (8 mL) and water (1 mL).

-

Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂ | A common and relatively air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[7][8] |

| Ligand | SPhos | A sterically bulky and electron-rich biarylphosphine ligand that promotes the oxidative addition of aryl chlorides and facilitates reductive elimination.[7][9] |

| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant hydrolysis of the boronic acid.[10] |

| Solvent System | Toluene/Water | A biphasic solvent system where the organic phase solubilizes the reactants and catalyst, while the aqueous phase helps to dissolve the base and facilitate the transmetalation step. |

| Temperature | 100 °C | Elevated temperature is often required to overcome the activation barrier for the oxidative addition of the relatively unreactive aryl chloride bond.[11] |

PART 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of carbon-nitrogen bonds.[12] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[13]

Reaction Principle and Mechanistic Insights

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][12] The choice of ligand is critical for the success of this reaction, as it influences both the rate of oxidative addition and the subsequent reductive elimination to form the C-N bond.[14][15]

Caption: Figure 2: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of N-Aryl-6-(trifluoromethoxy)aniline Derivatives

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, combine this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) in an oven-dried vial.

-

Catalyst Addition: To the vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.03 mmol, 3 mol%).

-

Reaction Initiation: Add toluene (10 mL) to the vial, seal it with a PTFE-lined cap, and remove it from the glovebox.

-

Reaction Conditions: Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd₂(dba)₃ | A common Pd(0) source that is readily available and effective for many cross-coupling reactions.[7] |

| Ligand | XPhos | A highly effective, sterically hindered, and electron-rich biaryl phosphine ligand for the amination of challenging aryl chlorides.[15] |

| Base | NaOt-Bu | A strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Toluene | A non-polar aprotic solvent that is suitable for the high temperatures often required for the amination of aryl chlorides. |

| Temperature | 110 °C | Elevated temperatures are generally necessary to promote the oxidative addition of the C-Cl bond and drive the reaction to completion. |

PART 3: Sonogashira Coupling for the Synthesis of Alkynylated Phenols

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is typically co-catalyzed by palladium and copper salts.[18][19]

Reaction Principle and Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination.[16] The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[18][19]

Caption: Figure 3: Catalytic Cycles of Sonogashira Coupling.

Experimental Protocol: Synthesis of 2-(Alkynyl)-6-(trifluoromethoxy)phenol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Solvent and Reagent Addition: Add THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask.

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective pre-catalyst for Sonogashira couplings.[19] |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which is crucial for the transmetalation step.[16][18] |

| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and as a solvent in some cases.[18] |

| Solvent | THF | A suitable aprotic solvent that dissolves the reactants and catalyst system. |

| Temperature | Room Temperature to 50 °C | The reaction often proceeds at room temperature, but gentle heating can increase the reaction rate for less reactive substrates.[19] |

Conclusion

This compound is a valuable synthetic intermediate that can be effectively functionalized using a variety of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for the synthesis of a diverse array of substituted trifluoromethoxylated phenols. By understanding the underlying mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt these methods to accelerate their research in drug discovery and materials science.

References

- Vertex AI Search. Cross-Coupling Reactions Guide.

- Nobel Prize. (2010, October 06). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- PMC. Developing Ligands for Palladium(II)

- Chemistry LibreTexts. (2023, August 02). 2.

- Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.

- ResearchGate. Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... | Download Scientific Diagram.

- Organic Chemistry Frontiers (RSC Publishing).

- University of Windsor.

- Ligand electronic influence in Pd-c

- Organic Chemistry Frontiers (RSC Publishing). (2025, January 22).

- PMC - NIH. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles.

- Chemistry LibreTexts. (2020, July 01). 17.

- Journal of Medicinal Chemistry - ACS Publications. (2021, November 11). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage.

- MDPI. (2025, January 14). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)

- Wikipedia.

- ResearchGate. Synthesis of trifluoromethylated biaryl compounds. Reaction conditions:....

- Chemistry LibreTexts. (2023, June 30).

- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.

- NROChemistry. Sonogashira Coupling.

- Fisher Scientific.

- Organic Chemistry Portal. Sonogashira Coupling.

- Wikipedia. Sonogashira coupling.

- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- the University of Groningen research portal.

- Wiley Online Library. (2020, January 21). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.

- PMC.

- Organic Chemistry Portal. Suzuki Coupling.

- Chemistry LibreTexts. (2024, August 05). Sonogashira Coupling.

- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.

- SynArchive. Sonogashira Coupling.

- ResearchGate.

- Organic Chemistry Frontiers (RSC Publishing). (2024, August 28). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles.

- ACS Publications. (2023, November 14).

- MDPI. (2023, January 07). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- ResearchGate. (2025, August 10).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. research.rug.nl [research.rug.nl]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. synarchive.com [synarchive.com]

- 18. jmcct.com [jmcct.com]

- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-(trifluoromethoxy)phenol

Welcome to the technical support center for the synthesis of 2-Chloro-6-(trifluoromethoxy)phenol (CAS No. 106877-36-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will delve into the underlying chemical principles to empower you to make informed decisions during your experimental work.

The primary challenge in synthesizing this compound lies in achieving high regioselectivity during the chlorination of the precursor, 2-(trifluoromethoxy)phenol. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethoxy group is electron-withdrawing and deactivating. This electronic interplay can lead to a mixture of isomers, primarily the desired this compound, the 4-chloro isomer, and di-chlorinated species. This guide provides strategies to favor the formation of the desired ortho-chlorinated product.

Proposed Synthetic Workflow

The most direct and common approach is the electrophilic aromatic substitution (chlorination) of 2-(trifluoromethoxy)phenol. The key to a successful synthesis is the careful selection of the chlorinating agent, solvent, and reaction temperature to control the regioselectivity.

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?